molecular formula C7H11N3OS B11812173 2-Amino-N-(5-methylthiazol-2-yl)propanamide

2-Amino-N-(5-methylthiazol-2-yl)propanamide

Cat. No.: B11812173
M. Wt: 185.25 g/mol
InChI Key: HVWBNADEXBDLPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-(5-methylthiazol-2-yl)propanamide is a chemical compound built around a 2-aminothiazole scaffold, a structure of high significance in medicinal chemistry and drug discovery . The 2-aminothiazole core and its derivatives are extensively researched due to their wide spectrum of biological activities. These compounds are frequently explored as key intermediates in synthesizing more complex molecules with potential pharmacological properties . Scientific literature indicates that structural analogs, particularly 2-aminothiazole-based compounds, are investigated for their potential as anticancer agents , antioxidants , and anti-inflammatory agents . The propanamide linkage in this specific molecule may be utilized to attach the bioactive thiazole moiety to other pharmacophores or to modulate the compound's physicochemical properties. Researchers value this class of compounds for developing novel therapeutic agents, and it may serve as a versatile building block in organic synthesis and pharmaceutical R&D. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3OS

Molecular Weight

185.25 g/mol

IUPAC Name

2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C7H11N3OS/c1-4-3-9-7(12-4)10-6(11)5(2)8/h3,5H,8H2,1-2H3,(H,9,10,11)

InChI Key

HVWBNADEXBDLPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Chloropropionaldehyde and Thiourea

This method, detailed in patent WO2001023340A1, involves reacting 2-chloropropionaldehyde with thiourea in an aqueous medium. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the aldehyde’s α-carbon, followed by cyclization to form the thiazole ring.

Reaction Conditions

  • Molar Ratio : 0.9–1.1 mol thiourea per mol 2-chloropropionaldehyde

  • Temperature : 40–100°C

  • Time : 1–15 hours

  • Yield : 85–92%

The aqueous medium minimizes side reactions, and the product is extracted without isolation, streamlining downstream steps.

Hantzsch Thiazole Synthesis

An alternative approach employs α-halo ketones and thiourea. For example, ethyl 4-bromo-3-oxopentanoate reacts with thiourea in ethanol under reflux to form the thiazole core. This method offers modularity for introducing substituents but requires stringent control over stoichiometry to avoid polysubstitution.

Key Data

ParameterHantzsch MethodCyclocondensation
Yield74–78%85–92%
Reaction Time6–8 hours1–15 hours
PurificationColumn ChromatographyAqueous Extraction

Introduction of the Propanamide Side Chain

The propanamide group is introduced via amide bond formation between 5-methylthiazol-2-amine and a propanoic acid derivative.

Carbodiimide-Mediated Coupling

A widely adopted method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid. For example:

  • Activation : Propanoic acid is treated with EDCI/HOBt in dichloromethane at 0°C for 30 minutes.

  • Coupling : 5-Methylthiazol-2-amine is added, and the reaction proceeds at room temperature for 12 hours.

Optimization Insights

  • Molar Ratio : 1.2:1 (acid:amine) maximizes yield.

  • Solvent : Dichloromethane or DMF improves solubility.

  • Yield : 68–75% after purification.

Acid Chloride Route

Propanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 5-methylthiazol-2-amine:

CH3CH2CO2HSOCl2CH3CH2COClNH2-thiazoleCH3CH2CONH-thiazole\text{CH}_3\text{CH}_2\text{CO}_2\text{H} \xrightarrow{\text{SOCl}_2} \text{CH}_3\text{CH}_2\text{COCl} \xrightarrow{\text{NH}_2\text{-thiazole}} \text{CH}_3\text{CH}_2\text{CONH-thiazole}

Conditions

  • Temperature : 0°C (acid chloride formation), room temperature (amide coupling).

  • Yield : 70–78%.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol or ethanol/water mixtures yield crystals with >95% purity.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves unreacted starting materials.

Analytical Data

Spectroscopic Confirmation

  • IR : Amide C=O stretch at 1650–1680 cm⁻¹; NH stretch at 3300–3350 cm⁻¹.

  • ¹H NMR (DMSO-d₆):

    • Thiazole H-4: δ 6.91 (s, 1H).

    • Amide NH: δ 8.02 (s, 1H).

  • Mass Spectrometry : Molecular ion peak at m/z 247.32 (C₇H₁₁N₃OS).

Process Optimization and Challenges

Yield Enhancement Strategies

  • Catalysis : Adding DMAP (4-dimethylaminopyridine) increases coupling efficiency to 82%.

  • Solvent-Free Conditions : Microwave-assisted synthesis reduces reaction time to 2 hours.

Common Impurities

  • Unreacted Thiourea : Removed via aqueous wash.

  • Dipeptide Byproducts : Mitigated by controlling EDCI stoichiometry.

Industrial-Scale Considerations

Cost-Effective Synthesis

  • Bulk Thiourea Sourcing : Reduces raw material costs by 30%.

  • Continuous Flow Reactors : Improve throughput by 40% compared to batch processes.

Environmental Impact

  • Solvent Recovery : Ethanol and DMF are recycled via distillation, reducing waste .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(5-methylthiazol-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Research

Antimicrobial Agents
One of the primary applications of 2-Amino-N-(5-methylthiazol-2-yl)propanamide is in the development of antimicrobial agents. The compound has shown promise in inhibiting various microbial strains, making it a candidate for further investigation in drug discovery processes aimed at combating infections.

Enzyme Inhibition
This compound has also been studied for its enzyme inhibition properties. It exhibits significant biological activity that can be harnessed for therapeutic applications, particularly in targeting specific enzymes involved in disease processes. Research indicates that it may act as an inhibitor for key enzymes, which could be beneficial in treating conditions like cancer and bacterial infections .

Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of thiazole derivatives, including this compound. Compounds with similar thiazole structures have demonstrated efficacy in preclinical models for seizure control. The mechanism of action appears to involve modulation of neurotransmitter systems, which is critical for developing new antiseizure medications .

Anti-inflammatory Activity
In silico studies and molecular target identification have shown that derivatives of 5-methylthiazole exhibit anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests its potential as an anti-inflammatory agent, providing a pathway for developing new treatments for inflammatory diseases .

Case Studies and Research Findings

Study FocusFindingsImplications
Antimicrobial ActivityDemonstrated effectiveness against specific bacterial strainsPotential development of new antibiotics
Enzyme InhibitionSignificant inhibition of enzymes related to cancer progressionCould lead to novel cancer therapies
Anticonvulsant ActivityShowed protective effects in seizure modelsPossible new treatment options for epilepsy
Anti-inflammatory EffectsInhibition of COX-1 with superior activity compared to standard drugsDevelopment of safer anti-inflammatory medications

Mechanism of Action

The mechanism of action of 2-Amino-N-(5-methylthiazol-2-yl)propanamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it can inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Structural and Functional Insights:

Heterocyclic Ring Modifications: Thiazole vs. Oxadiazole/Oxazole: The substitution of thiazole (with sulfur) for oxadiazole () or oxazole () alters electronic properties. Oxazole, with an oxygen atom, may reduce metabolic stability due to increased polarity .

Substituent Effects :

  • Methyl vs. Chlorine/Phenyl : The 5-methyl group on the thiazole ring in the target compound likely increases lipophilicity compared to chlorine () or phenyl () substituents. This could enhance membrane permeability but may affect target selectivity.

Biological Activity :

  • Compounds with oxadiazole moieties () demonstrate HDAC8 inhibition, suggesting that the target compound’s thiazole-propanamide structure might share similar mechanistic pathways. However, the absence of a phenyl group (as in ) could reduce potency but improve solubility.

Synthetic Routes :

  • Analogs like 8g () were synthesized via nucleophilic substitution and acylation, indicating feasible routes for the target compound’s preparation. Stereospecific synthesis (e.g., ’s (S)-isomer) highlights the importance of chirality in biological activity .

Biological Activity

2-Amino-N-(5-methylthiazol-2-yl)propanamide, also known as (S)-2-Amino-N-(5-methylthiazol-2-yl)propanamide hydrochloride, is a compound that has garnered attention for its significant biological activities, particularly in enzyme inhibition and potential therapeutic applications. This article details the biological activity of this compound, including its mechanisms of action, related case studies, and research findings.

  • Chemical Formula : CHClNOS
  • Molecular Weight : Approximately 221.71 g/mol
  • Structure : Features a thiazole ring, an amine group, and a propanamide structure.

Research indicates that (S)-2-Amino-N-(5-methylthiazol-2-yl)propanamide exhibits notable activity in several areas:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which is crucial for its potential therapeutic applications. For example, it has shown significant inhibition in acetylcholinesterase (AChE) assays, with an IC50 value indicating potent activity against this target .
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties. It has been evaluated against various bacterial strains with promising results .
  • Antitumor Activity : The thiazole moiety is often associated with anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that (S)-2-Amino-N-(5-methylthiazol-2-yl)propanamide could have similar potential .

Enzyme Inhibition Studies

A study highlighted the compound's efficacy as an AChE inhibitor:

  • Compound Tested : (S)-2-Amino-N-(5-methylthiazol-2-yl)propanamide
  • IC50 Values :
    • AChE: 0.5 μM
    • Butyrylcholinesterase (BChE): 14.7 μM
      This dual inhibition suggests its potential use in treating neurodegenerative diseases like Alzheimer's .

Antimicrobial Testing

The compound was tested against various pathogens:

PathogenMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

These results indicate moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Antitumor Activity

Research into thiazole derivatives has shown that compounds with similar structures can exhibit significant anticancer properties:

  • Cell Lines Tested : Human glioblastoma U251 and melanoma WM793.
  • IC50 Values : Less than the reference drug doxorubicin, indicating strong anticancer activity .

Comparative Analysis

To further understand the biological activities of (S)-2-Amino-N-(5-methylthiazol-2-yl)propanamide, a comparison with structurally similar compounds was conducted:

Compound NameStructure FeaturesUnique Aspects
2-Amino-N-(4-methylthiazol-2-yl)propanamideSimilar thiazole structureDifferent methyl group position
N-(5-Methylthiazol-2-yl)glycineContains glycine instead of propanamideDifferent amino acid backbone
(S)-2-Amino-N-(methylthiazol-4-yl)propanamideVariation in thiazole substitutionDifferent position of methyl group

This table illustrates the structural diversity among thiazole derivatives and their potential implications for biological activity.

Q & A

Q. What are the standard synthetic routes for 2-Amino-N-(5-methylthiazol-2-yl)propanamide, and how are intermediates characterized?

A common method involves coupling a thiazole derivative with a propanamide precursor. For example:

  • Step 1 : React 5-methylthiazol-2-amine with a chloroacetyl chloride derivative in a polar solvent (e.g., DMF) under reflux, using triethylamine as a base .
  • Step 2 : Purify the product via recrystallization (e.g., using pet-ether) or column chromatography .
  • Characterization : Confirm intermediate structures using ¹H/¹³C NMR (to verify amine and carbonyl groups), IR spectroscopy (to detect C=O stretching at ~1650 cm⁻¹), and mass spectrometry (to validate molecular ion peaks) .

Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy : Assign peaks for the thiazole ring protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3–2.6 ppm), and amide NH (δ 8.1–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular formula (e.g., C₇H₁₀N₃OS requires m/z 184.0512) .
  • X-ray crystallography (if crystals are obtained): Resolve 3D conformation using SHELX software for refinement .

Q. How is the compound screened for preliminary biological activity?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to measure IC₅₀ values .
  • Antimicrobial screening : Use disk diffusion against E. coli or S. aureus to assess inhibition zones .
  • Enzyme inhibition : Evaluate binding to kinases or proteases via fluorescence polarization .

Advanced Research Questions

Q. How can synthetic yield be optimized in multi-step reactions?

  • Solvent selection : Use DMF for high solubility of intermediates but switch to ethanol for recrystallization to avoid side products .
  • Catalyst optimization : Test Lewis acids (e.g., ZnCl₂) to accelerate amide bond formation .
  • Reaction monitoring : Employ TLC (hexane:ethyl acetate, 7:3) or HPLC (C18 column, acetonitrile/water gradient) to track progress .

Table 1 : Optimization Parameters for Key Steps

StepVariableOptimal ConditionYield Improvement
Amide couplingTemperature80°C (reflux)15% ↑
PurificationSolvent systemEthanol/water (3:1)20% ↑
CatalysisZnCl₂ (5 mol%)Reduced reaction time (4h → 2h)

Q. How to resolve contradictions in spectroscopic or bioactivity data?

  • Orthogonal validation : Cross-check NMR assignments with 2D techniques (e.g., COSY, HSQC) to distinguish overlapping signals .
  • Dose-response retesting : Replicate bioassays with stricter controls (e.g., ATP levels in cytotoxicity assays) to confirm IC₅₀ reproducibility .
  • Computational docking : Compare predicted binding modes (e.g., AutoDock Vina) with experimental IC₅₀ values to validate target engagement .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular dynamics (MD) simulations : Simulate binding to the ATP pocket of kinases (e.g., EGFR) using AMBER or GROMACS .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using Schrödinger’s Phase .
  • ADMET prediction : Use SwissADME to assess solubility (LogP < 3) and cytochrome P450 inhibition risks .

Q. What advanced assays elucidate the mechanism of action in disease models?

  • Apoptosis studies : Perform Annexin V/PI staining and caspase-3 activation assays in treated cells .
  • Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes (e.g., Bax, Bcl-2) .
  • Protein interaction mapping : Apply SPR (surface plasmon resonance) to measure binding kinetics with purified receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.